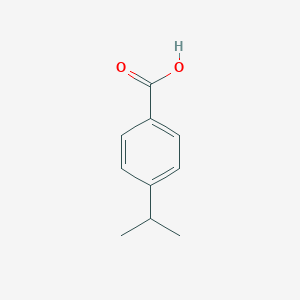

4-Isopropylbenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry

Table 1: Physicochemical Properties of 4-Isopropylbenzoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 4-(propan-2-yl)benzoic acid |

| Common Names | Cuminic acid, p-Isopropylbenzoic acid medchemexpress.comhongjinchem.com |

| CAS Number | 536-66-3 chemicalbook.com |

| Molecular Formula | C₁₀H₁₂O₂ chemicalbook.com |

| Molecular Weight | 164.20 g/mol chemicalbook.comscbt.com |

| Appearance | White crystalline powder chemicalbook.comthermofisher.com |

| Melting Point | 116-120 °C chemicalbook.comthermofisher.com |

| pKa (Strongest Acidic) | 4.23 - 4.35 chemdad.com |

| Solubility in Water | Poorly soluble/sparingly soluble guidechem.comsolubilityofthings.com |

| Solubility in Organic Solvents | Soluble in alcohol chemicalbook.com |

Significance as a Research Substrate and Intermediate

The utility of this compound as a research substrate is extensive, primarily owing to its role as a versatile intermediate in organic synthesis. guidechem.comsolubilityofthings.com It serves as a key starting material for producing more complex molecules. A notable example in organometallic chemistry is its use in the synthesis of new triorganotin carboxylates, where it reacts with organotin compounds to form products that have been characterized to study the coordination of the tin atom. chemicalbook.comchemdad.comscbt.com

In the pharmaceutical sector, this compound is a crucial intermediate for synthesizing various drugs. guidechem.comhongjinchem.comguidechem.com For instance, it is a reported raw material in the synthesis of the anti-diabetic drug nateglinide and cariporide, a selective NHE-1 inhibitor. guidechem.com Its structure is a valuable scaffold in drug discovery and design for developing novel therapeutic agents. lookchem.com

The applications of this compound extend into materials science, where it is used in the development of liquid crystal materials. hongjinchem.com Furthermore, its structural properties make it a suitable ligand for the construction of metal-organic frameworks (MOFs), which are porous materials with a wide range of potential applications. vulcanchem.com

Research into the production of this compound itself is an active area. It is commonly synthesized via the oxidation of p-cymene, an alkyl aromatic hydrocarbon. chemicalbook.comchemicalbook.com Studies have explored various oxidation conditions to optimize the yield of this compound and other valuable products like 4-isopropylbenzaldehyde and 4-methyl acetophenone. scientific.net More advanced and sustainable research has focused on the biosynthesis of the compound. For example, a mutant strain of the bacterium Pseudomonas veronii has been developed to metabolize α-pinene and accumulate this compound, demonstrating a novel method for its production from renewable resources. researchgate.net The compound's known biological activities, including antifungal properties and its role as a reversible inhibitor of mushroom tyrosinase, also make it a subject of interest in biochemical and agricultural research. medchemexpress.combocsci.comtargetmol.comchemsrc.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Isopropylbenzaldehyde |

| This compound |

| 4-methyl acetophenone |

| Acetone |

| α-pinene |

| Benzoic acid |

| Cariporide |

| Ethanol |

| Methanol |

| Nateglinide |

| p-cymene |

Propiedades

IUPAC Name |

4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXAIVXVKGGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060210 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.151 mg/mL at 25 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

536-66-3 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP0WTM1JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4-isopropylbenzoic Acid and Its Derivatives

Catalytic Oxidation Pathways for Aromatic Precursors

The synthesis of 4-isopropylbenzoic acid is frequently achieved through the oxidation of readily available aromatic precursors. Catalytic methods are preferred for their efficiency and selectivity, converting precursors like cuminic aldehyde, p-cymene, and 4-isopropylbenzyl alcohol into the desired carboxylic acid.

Oxidation of Cuminic Aldehyde

Cuminic aldehyde (4-isopropylbenzaldehyde) serves as a direct precursor to this compound through oxidation. Various methods have been developed, ranging from traditional chemical oxidants to more sustainable catalytic air oxidation processes.

One approach involves the use of iodine and sodium hydroxide with tert-butyl hydroperoxide (TBHP) as a catalyst in an aqueous medium, which results in a moderate yield of 62%. nih.gov A significant advancement towards greener chemistry is the use of air as the oxidant in the presence of a supported Group VIII metal catalyst, such as platinum on carbon (Pt/C). google.comlibretexts.org This method operates at relatively low temperatures (below 100°C) and avoids the use of hazardous and corrosive oxidizing agents like peroxides or peracids, which can pose safety and environmental concerns. google.comlibretexts.org This low-temperature air oxidation process offers excellent yields and produces minimal by-products. google.com

| Method | Oxidant | Catalyst / Reagents | Yield | Key Features |

| Chemical Oxidation | tert-Butyl Hydroperoxide (TBHP) | Iodine, NaOH, Water | 62% | Moderate yield using chemical oxidants. nih.gov |

| Catalytic Air Oxidation | Air | Supported Group VIII Metal (e.g., Pt/C) | Excellent | Green chemistry approach; avoids harsh oxidants; low temperature (<100°C). google.comlibretexts.org |

Catalytic Oxidation of p-Cymene (e.g., Cobalt Catalyst Systems and Kinetic Evaluations)

The direct oxidation of p-cymene is a commercially viable route to produce this compound and other valuable aromatic acids. This process typically employs a liquid-phase oxidation using a cobalt-based catalyst system, often in conjunction with manganese and bromide promoters (Co/Mn/Br), in an acetic acid solvent. sciengine.commdpi.com

The reaction proceeds via two main pathways. The major pathway involves the oxidation of the isopropyl group, which is favored over the methyl group due to the higher stability of the tertiary benzylic radical intermediate. bath.ac.uk A minor pathway involves the initial oxidation of the methyl group. bath.ac.uk Temperature is a critical kinetic parameter; studies on the oxidation of p-cymene to terephthalic acid using a Co(NO₃)₂/MnBr₂ catalyst showed significant increases in the consumption rate of p-cymene as the temperature was raised from 100°C to 200°C. nih.govacs.org

| Catalyst System | Promoters | Solvent | Temperature | Pressure | Yield/Selectivity |

| Cobalt acetate | None | Acetic Acid | 365 K (92°C) | 2.6 MPa O₂ | 67.6% yield. sciengine.com |

| Co(OAc)₂/Mn(OAc)₂/NaBr | Mn²⁺, Br⁻ | Acetic Acid | - | - | 73.6% yield; 83.2% selectivity. sciengine.com |

| V₂O₅ | None | Gas Phase | 160-200°C | Atmospheric | Main products are toluic and phthalic acids. google.com |

Oxidation of 4-Isopropylbenzyl Alcohol (e.g., Ultrasonic Assistance)

4-Isopropylbenzyl alcohol can be efficiently oxidized to this compound, with modern techniques like ultrasonic irradiation offering significant advantages. In a notable example, the oxidation of 4-isopropylbenzyl alcohol in diethylene glycol dimethyl ether under ultrasonic irradiation (40 KHz, 30W) at 70°C for 30 minutes yielded this compound in an impressive 98% yield. google.com This method highlights the potential of sonochemistry to accelerate reactions and improve yields, often under milder conditions than traditional thermal methods. google.comyoutube.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance safety. The catalytic air oxidation of cuminic aldehyde, which uses air as the oxidant and avoids corrosive chemicals, is a prime example of a green synthetic route. google.comlibretexts.org

Ultrasonic-assisted synthesis, as demonstrated in the oxidation of 4-isopropylbenzyl alcohol, is another key green chemistry strategy. google.com Sonochemistry, the application of ultrasound to chemical reactions, can lead to enhanced reaction rates, higher yields, and reduced energy consumption. youtube.com The formation, growth, and collapse of microbubbles in the liquid (a phenomenon known as cavitation) generates localized high-energy zones, promoting the chemical transformation. youtube.com This method often allows for reactions to proceed at lower temperatures and shorter times, contributing to a more sustainable process. google.com

Derivatization Strategies for Functionalized this compound Analogues

The carboxylic acid group of this compound is a versatile functional handle for creating a wide array of derivatives. These derivatization reactions are crucial for synthesizing more complex molecules, such as active pharmaceutical ingredients.

Esterification Reactions (e.g., Fisher Esterification for Carboxyl Protection)

Esterification is a fundamental reaction for modifying carboxylic acids. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a classic and widely used method. masterorganicchemistry.comorganic-chemistry.org This reaction is often employed to "protect" the carboxylic acid group, preventing it from participating in subsequent reactions while other parts of the molecule are modified.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated as a by-product is removed. masterorganicchemistry.comlibretexts.org A specific application involves the reaction of this compound with ethanol in the presence of a catalytic amount of concentrated sulfuric acid (H₂SO₄). unimi.it The mixture is heated to reflux, and upon completion, the ethyl ester of this compound is isolated. unimi.it

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. numberanalytics.comnrochemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.com Subsequent proton transfers and the elimination of a water molecule lead to the final ester product and regeneration of the acid catalyst. organic-chemistry.orgnrochemistry.com

Sulfonation and Chlorosulfonation Reactions

The introduction of sulfonyl groups onto the aromatic ring of this compound is a key transformation for producing versatile intermediates. Chlorosulfonation, in particular, provides a direct pathway to sulfonyl chlorides, which are highly reactive precursors for sulfonamides and other derivatives.

The direct chlorosulfonation of this compound can be achieved by reacting it with an excess of chlorosulfonic acid. In a typical procedure, a solution of this compound in chlorosulfonic acid is heated, often at temperatures around 100°C. nih.gov This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The reaction mixture is then carefully quenched, typically by adding it to ice, which causes the product to precipitate. nih.gov The resulting solid, 3-(chlorosulfonyl)-4-isopropylbenzoic acid, can be collected by filtration and dried. nih.gov The reaction proceeds with good yield and purity, providing a valuable building block for further chemical synthesis. nih.gov For instance, one documented synthesis reported a 76% yield of 3-(chlorosulfonyl)-4-isopropylbenzoic acid as a tan solid. nih.gov Another preparation following a similar procedure reported a yield of 55%.

These reactions are generally carried out under harsh conditions and may require an excess of the sulfonating agent to drive the reaction to completion. nih.gov The resulting aryl sulfonyl chlorides are important precursors for a variety of biologically active molecules. nih.gov

Table 1: Chlorosulfonation of this compound

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| This compound | Chlorosulfonic acid | Heated at 100°C, overnight | 3-(Chlorosulfonyl)-4-isopropylbenzoic acid | 76% | nih.gov |

| This compound | Chlorosulfonic acid | Heated to reflux, overnight | 3-(Chlorosulfonyl)-4-isopropylbenzoic acid | 55% |

Note: The table is generated based on data from cited research findings.

Synthesis of Triorganotin Carboxylates and Coordination Chemistry

This compound serves as a valuable ligand for the synthesis of organotin(IV) compounds, which are of interest due to their diverse structural chemistry and applications, including as catalysts. researchgate.netacs.orgrjpbcs.com Specifically, new triorganotin carboxylates have been successfully synthesized using this compound as the carboxylate source. researchgate.netchemicalbook.com

The synthesis typically involves the reaction of a triorganotin(IV) chloride (R₃SnCl) or oxide ((R₃Sn)₂O) with this compound or its sodium salt. bsmiab.orgvulcanchem.com Studies have reported the preparation of three such compounds where the organic groups (R) attached to the tin atom are methyl, n-butyl, and phenyl. researchgate.netchemicalbook.com These reactions yield the corresponding triorganotin 4-isopropylbenzoate complexes. researchgate.net

The coordination chemistry of these complexes has been investigated using various spectroscopic and thermal techniques. researchgate.netchemicalbook.com In the solid state, organotin carboxylates often exhibit coordination numbers greater than four, with the carboxylate group acting as a bridging ligand to form polymeric chains. rjpbcs.combsmiab.org This results in geometries such as a distorted trigonal bipyramidal structure around the tin atom. bsmiab.org However, in non-coordinating solvents, this polymeric structure can be lost, leading to four-coordinate tin atoms with a tetrahedral geometry. researchgate.netbsmiab.org Spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are crucial for elucidating the structure and coordination environment of the tin atom in both solid and solution phases. researchgate.netbsmiab.org

Table 2: Synthesis of Triorganotin 4-Isopropylbenzoates

| This compound Derivative | Organotin Reagent | R Group | Product | Reference |

| This compound | Triorganotin(IV) precursor | Methyl (CH₃) | Trimethyltin(IV) 4-isopropylbenzoate | researchgate.netchemicalbook.com |

| This compound | Triorganotin(IV) precursor | n-Butyl (n-C₄H₉) | Tri-n-butyltin(IV) 4-isopropylbenzoate | researchgate.netchemicalbook.com |

| This compound | Triorganotin(IV) precursor | Phenyl (C₆H₅) | Triphenyltin(IV) 4-isopropylbenzoate | researchgate.netchemicalbook.com |

Note: The table is generated based on data from cited research findings.

Incorporation into Novel Molecular Architectures

The unique chemical structure of this compound, featuring a carboxylic acid function and a hydrophobic isopropyl group, makes it a suitable building block for incorporation into larger, novel molecular architectures such as heterocyclic systems and advanced materials. mdpi.comrasayanjournal.co.in

Heterocyclic Scaffolds (1,3,4-Thiadiazoles): A significant application involves the use of this compound as a precursor for the synthesis of 1,3,4-thiadiazole derivatives, a class of heterocycles with recognized biological activity. A straightforward synthetic pathway has been developed to prepare N-acylated derivatives of 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. The synthesis begins with the conversion of this compound to its corresponding hydrazide, this compound hydrazide. This intermediate is then cyclized to form the core 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine structure. Subsequent acylation by refluxing with various acid anhydrides in pyridine yields a library of novel N-acylated thiadiazole compounds. This methodology effectively incorporates the 4-isopropylphenyl moiety into a new molecular framework with potential pharmacological applications.

Metal-Organic Frameworks (MOFs): Substituted benzoic acids are frequently employed as organic ligands in the construction of metal-organic frameworks (MOFs). nih.govmdpi.com The steric and electronic profile of this compound makes it a candidate for use as a linker in MOF synthesis. mdpi.com MOFs are crystalline porous materials formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov By selecting appropriate ligands and metal ions, MOFs with specific pore sizes and properties can be designed for applications in gas storage, catalysis, and sensing. nih.gov The carboxylic group of this compound can coordinate with metal centers, while the isopropyl group can influence the framework's topology and pore environment.

Theoretical and Computational Investigations of 4-isopropylbenzoic Acid Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

QM/MM methods are a class of computational techniques that combine the high accuracy of quantum mechanics (QM) for a small, reactive part of a system with the efficiency of molecular mechanics (MM) for the larger, less-active environment, such as the protein scaffold of an enzyme. This hybrid approach is particularly well-suited for studying enzyme-catalyzed reactions involving substrates like 4-isopropylbenzoic acid.

The cytochrome P450 (P450) superfamily of enzymes is known for its ability to catalyze the oxidation of a vast range of substrates. researchgate.net The bacterial P450 enzyme CYP199A4, from Rhodopseudomonas palustris, has been a key model system for studying the metabolism of para-substituted benzoic acids, including this compound. wiley.comuq.edu.au Experimental and computational studies reveal that CYP199A4 catalyzes both the hydroxylation (oxidation) and desaturation (dehydrogenation) of this compound. wiley.comnih.govnih.gov

The enzyme's activity is highly selective for the para-substituent. wiley.comnih.gov In the case of this compound, the reaction yields two main types of products: an alcohol from hydroxylation at the benzylic α-carbon and an alkene from desaturation of the isopropyl group. wiley.com The major product results from the abstraction of a hydrogen atom from the Cα position, leading to hydroxylation. wiley.com However, a significant portion of the reaction follows a desaturation pathway, resulting in an alkene. nih.govnih.gov This dual reactivity makes it an excellent system for investigating the factors that control the partition between these two competing catalytic pathways. nih.gov

QM/MM calculations have supported the role of the highly reactive ferryl species, Compound I (Cpd I), as the active oxidant in the P450 catalytic cycle. nih.gov The specific product distribution is influenced by factors such as C-H bond strengths and the precise positioning of the alkyl group relative to the heme active site. nih.gov

| Substrate | Major Products | Product Distribution (%) | Reference |

| This compound | α-Hydroxylation, Desaturation | 63% Hydroxylation, 37% Desaturation | wiley.comnih.gov |

| 4-Ethylbenzoic acid | α-Hydroxylation, Desaturation | 66% Hydroxylation, 34% Desaturation | wiley.comnih.gov |

| 4-n-Propylbenzoic acid | α-Hydroxylation, β-Hydroxylation, Desaturation | 31% α-OH, 33% β-OH, 36% Desaturation | wiley.comnih.gov |

| 4-t-Butylbenzoic acid | β-Hydroxylation | >95% β-OH | uq.edu.aunih.gov |

This table summarizes the product distribution from the oxidation of various para-alkylbenzoic acids by the enzyme CYP199A4, highlighting the competitive nature of hydroxylation and desaturation pathways.

Understanding an enzyme-catalyzed reaction mechanism requires characterizing its highest-energy points (transition states) and any transient molecules (intermediates) formed along the reaction pathway. nih.gov Due to their fleeting nature, these species are often impossible to observe experimentally. QM/MM simulations are essential for calculating the structures and energies of these transient species. uq.edu.auacs.org

For the CYP199A4-catalyzed oxidation of this compound, QM/MM calculations have been performed to map out the reaction pathway. uq.edu.au A study by Kirk et al. employed the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method to calculate the transition state and intermediate structures for both the hydroxylation and dehydrogenation reactions. uq.edu.au These calculations revealed that the dehydrogenation proceeds through an asynchronous, concerted mechanism. uq.edu.au The initial, rate-determining step for both pathways is typically a hydrogen atom abstraction from the substrate by the enzyme's Compound I species, which then leads to either radical rebound for hydroxylation or further steps for desaturation. uq.edu.auacs.org

| Computational Method | System Studied | Calculated Species | Key Findings | Reference |

| ONIOM-ME(uB3LYP/6-31G(d):AMBER) | This compound in CYP199A4 | Transition States, Intermediates | Dehydrogenation follows an asynchronous, concerted mechanism. | uq.edu.au |

| QM/MM (UB3LYP/BS1:AMBER) | General Nonheme Iron Enzyme | Transition States, Intermediates | Calculated geometries (bond lengths, angles) and imaginary frequencies for H-abstraction transition states. | acs.org |

This table outlines the computational approaches used to study the reaction mechanisms of this compound and similar systems, focusing on the characterization of transient species.

Elucidation of Enzyme-Catalyzed Reaction Mechanisms (e.g., Cytochrome P450-Catalyzed Dehydrogenation and Oxidation)

Molecular Modeling and Computational Molecular Descriptors

Beyond complex reaction mechanisms, molecular modeling is used to calculate a wide range of properties for a molecule, known as computational molecular descriptors. These descriptors quantify various aspects of a molecule's structure and physicochemical properties, such as its size, shape, and electronic features. They are widely used in computational toxicology and drug discovery, often as inputs for machine learning models to predict a compound's biological activity or toxicity. biorxiv.orgresearchgate.net

For this compound, a large set of molecular descriptors has been calculated, falling into categories such as constitutional, topological, geometrical, and electronic. biorxiv.org These descriptors have been used in the development of machine learning models to predict bioactivity. In one such study, this compound was used as a negative control to validate a random forest model designed to predict Cox-1 inhibition. biorxiv.orgresearchgate.net While another natural compound was correctly predicted and experimentally verified as a Cox-1 inhibitor, this compound was correctly predicted to be inactive, demonstrating the utility of these computational approaches in distinguishing between structurally similar active and inactive compounds. biorxiv.orgresearchgate.net

| Descriptor Type | Descriptor Name | Value | Reference |

| Identifier | IUPAC Name | 4-(propan-2-yl)benzoic acid | hmdb.canih.gov |

| Identifier | CAS Number | 536-66-3 | hmdb.casigmaaldrich.com |

| Identifier | InChIKey | CKMXAIVXVKGGFM-UHFFFAOYSA-N | nih.gov |

| Identifier | SMILES | CC(C)C1=CC=C(C=C1)C(=O)O | hmdb.canih.gov |

| Physicochemical | Molecular Formula | C10H12O2 | nih.gov |

| Physicochemical | Molecular Weight | 164.20 g/mol | nih.gov |

| Physicochemical | XLogP3 | 3.4 | nih.gov |

| Physicochemical | Melting Point | 117 - 118 °C | nih.gov |

This interactive table provides a summary of key identifiers and computed physicochemical properties for this compound.

Structural Elucidation and Solid-state Chemistry Via X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of 4-Isopropylbenzoic Acid Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to various derivatives of this compound to confirm their molecular structure and understand how substituents influence their solid-state packing.

Derivatives of this compound are synthesized for various applications, and their structures are often confirmed using crystallographic methods. For instance, this compound is used in the synthesis of new triorganotin carboxylates. sigmaaldrich.comscbt.com These compounds, bearing methyl, butyl, or phenyl groups on the tin atom, have been characterized spectroscopically and thermally to determine the coordination environment of the tin atom in both solution and the solid state. sigmaaldrich.com

Another class of derivatives includes esters, such as methyl 4-hydroxy-2-isopropylbenzoate. The synthesis of this compound involves the esterification of the corresponding carboxylic acid. Structural confirmation for such derivatives often relies on SC-XRD, which has been used extensively in related compounds like parabens to reveal how features like hydrogen-bonding networks dictate the crystal's properties.

Enzyme-Ligand Complex Crystallography (e.g., Cytochrome P450 Interactions and Regioselectivity)

X-ray crystallography is instrumental in understanding how ligands like this compound bind to enzyme active sites, providing a structural basis for their biological activity and metabolic fate. The interaction with cytochrome P450 enzymes is a well-studied example.

The bacterial cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has a high affinity for para-substituted benzoic acids and is capable of oxidizing their alkyl substituents. nih.govwiley.com When this compound binds to CYP199A4, the enzyme catalyzes both hydroxylation and desaturation reactions. nih.govwiley.com Crystallographic analysis of the enzyme-ligand complex reveals that the alkyl substituent of this compound is positioned directly over the heme cofactor. rcsb.org

This positioning governs the regioselectivity of the oxidation. The oxidation of 4-isopropyl- and 4-ethyl-benzoic acids by CYP199A4 primarily yields a hydroxylation product at the α-carbon. wiley.com However, a significant amount of desaturation also occurs, forming an alkene. nih.govrcsb.org Studies comparing the oxidation of this compound with related compounds like 4-n-propylbenzoic acid show that changes in the alkyl group's position relative to the heme iron and differences in C-H bond strengths alter the distribution of metabolites. nih.gov For smaller alkyl substrates like 4-ethyl- and 4-isopropyl-benzoic acids, α-hydroxylation and desaturation are the dominant reaction pathways. uq.edu.au

| Substrate | α-Hydroxylation Product (%) | β-Hydroxylation Product (%) | Desaturation Product (%) | Reference |

|---|---|---|---|---|

| 4-Ethylbenzoic acid | Dominant | Minor | 34-37% | nih.govwiley.com |

| This compound | Major | Minor | 34-37% | nih.govwiley.com |

| 4-n-Propylbenzoic acid | Similar to desaturation | Greater than for isopropyl | Similar to isopropyl | nih.gov |

| 4-Isobutylbenzoic acid | 54% | 41% (tertiary Cβ) | 5% | rcsb.org |

Insights into Molecular Packing and Hydrogen-Bonding Interactions

The solid-state structure of this compound is dictated by intermolecular forces, primarily the strong hydrogen bonds formed between carboxylic acid groups. In the crystal lattice, benzoic acid and its derivatives typically form centrosymmetric dimers. vulcanchem.com

Crystal Engineering Applications (e.g., Hydrogen-Bonded Organic Frameworks)

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The predictable and directional nature of the hydrogen bonds formed by carboxylic acids makes this compound a valuable building block, or "tecton," for constructing highly ordered, porous materials known as Hydrogen-Bonded Organic Frameworks (HOFs). wikipedia.orgmdpi.com

HOFs are crystalline polymers formed through the self-assembly of organic monomer units via hydrogen bonds. wikipedia.orgrsc.org Carboxylic acids are one of the most common functional groups used to create these frameworks because of their ability to form strong and directional hydrogen-bonding patterns, such as the dimer motif described previously. mdpi.com

In the context of HOFs, this compound can serve as a multitopic tecton that interacts with neighboring units to generate a porous architecture that avoids dense packing. beilstein-journals.org The resulting materials have potential applications in gas storage and separation, molecular recognition, and proton conduction, owing to their ordered pore structures and high crystallinity. wikipedia.orgrsc.org The structural flexibility and reversibility of the hydrogen bonds are key features of HOFs, allowing for potential "breathing" behavior where the framework can respond to external stimuli like the introduction of guest molecules. beilstein-journals.org

Advanced Spectroscopic Characterization of 4-isopropylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For 4-Isopropylbenzoic acid, both ¹H-NMR and ¹³C-NMR are employed to map out its carbon-hydrogen framework.

¹H-NMR

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals the following characteristic peaks. chemicalbook.com The two aromatic protons ortho to the carboxylic acid group typically appear as a doublet around 8.05-8.06 ppm. chemicalbook.comrsc.org The two aromatic protons meta to the carboxylic acid group resonate as a doublet at approximately 7.32-7.34 ppm. chemicalbook.comrsc.org The septet for the single proton of the isopropyl group is found at about 2.97-2.99 ppm. chemicalbook.comrsc.org The six equivalent protons of the two methyl groups in the isopropyl moiety produce a doublet at around 1.276 ppm. chemicalbook.com A broad singlet corresponding to the acidic proton of the carboxylic acid group can be observed at approximately 12.52 ppm. chemicalbook.com

¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.52 | s (broad) | 1H | -COOH |

| 8.05 - 8.06 | d | 2H | Aromatic (ortho to COOH) |

| 7.32 - 7.34 | d | 2H | Aromatic (meta to COOH) |

| 2.97 - 2.99 | septet | 1H | -CH(CH₃)₂ |

| 1.276 | d | 6H | -CH(CH₃)₂ |

Data sourced from multiple references. chemicalbook.comrsc.org

¹³C-NMR

The ¹³C-NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the carboxylic acid group is typically observed downfield at around 172.64 ppm. chemicalbook.com The aromatic carbon attached to the isopropyl group (C4) resonates at approximately 155.42 ppm. chemicalbook.com The aromatic carbons ortho to the carboxylic acid group (C2, C6) are found at about 130.50 ppm. chemicalbook.com The aromatic carbon attached to the carboxylic acid group (C1) appears around 127.15 ppm. chemicalbook.com The aromatic carbons meta to the carboxylic acid group (C3, C5) are located at approximately 126.65 ppm. chemicalbook.com The methine carbon of the isopropyl group gives a signal at about 34.41 ppm. chemicalbook.com The two equivalent methyl carbons of the isopropyl group are observed at around 23.67 ppm. chemicalbook.com

¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 172.64 | -COOH |

| 155.42 | C4 (aromatic, attached to isopropyl) |

| 130.50 | C2, C6 (aromatic, ortho to COOH) |

| 127.15 | C1 (aromatic, attached to COOH) |

| 126.65 | C3, C5 (aromatic, meta to COOH) |

| 34.41 | -CH(CH₃)₂ |

| 23.67 | -CH(CH₃)₂ |

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of a compound. Various MS methods are utilized for the analysis of this compound.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated on a GC column and then introduced into the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. hmdb.ca For this compound, a non-derivatized GC-MS spectrum shows a characteristic fragmentation pattern that can be used for its identification.

MS-MS

Tandem Mass Spectrometry (MS-MS) can be employed for more detailed structural analysis. This technique involves multiple stages of mass analysis, where a specific ion from the initial mass spectrum is selected and then fragmented further to provide more specific structural information. This can be particularly useful in complex matrices to differentiate isomers or identify metabolites.

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, especially for less volatile or thermally labile compounds. sielc.com It can be used for the analysis of this compound in various samples. For Mass-Spec compatible applications, the mobile phase often contains formic acid instead of phosphoric acid. sielc.com Studies have utilized LC/ESI/MS (Electrospray Ionization) to investigate the ionization efficiencies of compounds including this compound. acs.org The fragmentation chemistry of related compounds has also been explored, providing insights into potential fragmentation pathways. acs.org In some research, LC-MS has been used to analyze the products of enzymatic reactions involving derivatives of this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. fishersci.caavantorsciences.comthermofisher.com

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak appears around 1680-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the aromatic ring are usually seen in the 3000-3100 cm⁻¹ region. The C-H stretching of the isopropyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-O stretching and O-H bending vibrations can be found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| ~1680-1700 | C=O stretch | Carboxylic acid |

| ~3000-3100 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Isopropyl group |

| ~1600-1450 | C=C stretch | Aromatic |

| ~1440-1395 | O-H bend | Carboxylic acid |

| ~1320-1210 | C-O stretch | Carboxylic acid |

Data compiled from general IR spectroscopy principles and available data. fishersci.caavantorsciences.comthermofisher.com

Biochemical and Biological Research Perspectives

Biosynthetic Pathways and Natural Occurrence

Isolation from Natural Sources

4-Isopropylbenzoic acid, also known as cumic acid, is an aromatic monoterpenoid that has been identified and isolated from various plant sources. chemsrc.comtargetmol.comabmole.commedchemexpress.commolnova.comnih.govalfa-chemistry.comfoodb.cahmdb.ca Notably, it is a known constituent of the stem bark of Bridelia retusa. chemsrc.comtargetmol.comabmole.commedchemexpress.commolnova.comalfa-chemistry.combocsci.com Research has also confirmed its presence in the seeds of Cuminum cyminum (cumin), where it exists as one of the bioactive compounds. nih.govresearchgate.netwikidata.org The compound has been reported in other organisms as well, highlighting its distribution in the natural world. nih.gov

Table 1: Natural Sources of this compound

| Natural Source | Plant Part | Reference(s) |

| Bridelia retusa | Stem Bark | chemsrc.comtargetmol.comabmole.commedchemexpress.commolnova.comalfa-chemistry.combocsci.com |

| Cuminum cyminum | Seeds | nih.govresearchgate.netwikidata.org |

| Libocedrus yateensis | Heartwood | wikidata.org |

Microbial Biosynthesis

In addition to its natural occurrence in plants, this compound can be synthesized by microorganisms. The bacterium Pseudomonas veronii ZW, which is capable of degrading α-pinene, has been a subject of study for the microbial biosynthesis of this acid. researchgate.netresearchgate.net Research has shown that a mutant strain, P. veronii ZW-A, can accumulate this compound as an intermediate metabolite from α-pinene. researchgate.netresearchgate.net This metabolic pathway was intentionally blocked at the step of this compound degradation, leading to its accumulation. researchgate.netresearchgate.net Optimization of the culture medium for this mutant strain resulted in an increased accumulation rate of the acid. researchgate.netresearchgate.net

Microbial Metabolism and Biodegradation Studies

Catabolic Pathways

The biodegradation of this compound is a key area of microbial research, particularly in the context of the p-cymene catabolic pathway. Pseudomonas putida F1 utilizes an eleven-step pathway to break down p-cymene (p-isopropyltoluene) into smaller molecules like isobutyrate, pyruvate, and acetyl coenzyme A, with p-cumate (4-isopropylbenzoate) being a key intermediate. nih.govnih.gov The cmt operon in P. putida F1 is responsible for the further catabolism of p-cumate. nih.govnih.gov Similarly, certain Rhodococcus and Pseudomonas species initiate the biodegradation of p-cymene by hydroxylating the benzylic methyl group, which is then further oxidized to this compound. uq.edu.au

Genetic and Enzymatic Analysis of Degradation Mechanisms

The genetic and enzymatic machinery behind the degradation of this compound has been a focus of detailed investigation. In Pseudomonas putida F1, the cym operon, which encodes the enzymes for converting p-cymene to p-cumate, is located upstream of the cmt operon that handles the subsequent degradation of p-cumate. nih.govnih.gov The cym operon includes genes such as cymAa and cymAb (encoding the two components of p-cymene monooxygenase), cymB (encoding p-cumic alcohol dehydrogenase), and cymC (encoding p-cumic aldehyde dehydrogenase). nih.govnih.gov The expression of both the cym and cmt operons is controlled by a repressor protein encoded by the cymR gene, which is induced by p-cumate. nih.govnih.gov

In Pseudomonas veronii ZW, a gene designated as orfA has been identified as crucial for the degradation of this compound. A mutant strain with a disrupted orfA gene was found to be incapable of degrading the acid, leading to its accumulation. researchgate.net This gene shows a high degree of similarity to rulAB-like proteins, which are involved in the degradation of aromatic compounds. researchgate.net Furthermore, studies on the enzymatic biodegradation by crude intracellular enzymes from this strain followed Michaelis-Menten kinetics. researchgate.net The presence of a catechol-1,2-dioxygenase suggests that the benzene ring is cleaved via the ortho pathway. researchgate.net The enzyme 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase, involved in the p-cymene degradation pathway in Pseudomonas putida, catalyzes the conversion of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate to 2,3-dihydroxy-p-cumate. qmul.ac.ukenzyme-database.org

Table 2: Genes and Enzymes in this compound Metabolism

| Gene/Enzyme | Organism | Function | Reference(s) |

| cym operon (cymBCAaAbDE) | Pseudomonas putida F1 | Conversion of p-cymene to p-cumate | nih.govnih.gov |

| cmt operon | Pseudomonas putida F1 | Catabolism of p-cumate | nih.govnih.gov |

| cymR | Pseudomonas putida F1 | Repressor controlling cym and cmt operons | nih.govnih.gov |

| orfA | Pseudomonas veronii ZW | Degradation of this compound | researchgate.net |

| p-cymene monooxygenase (cymAa, cymAb) | Pseudomonas putida F1 | Hydroxylation of p-cymene | nih.govnih.gov |

| p-cumic alcohol dehydrogenase (cymB) | Pseudomonas putida F1 | Oxidation of p-cumic alcohol | nih.govnih.gov |

| p-cumic aldehyde dehydrogenase (cymC) | Pseudomonas putida F1 | Oxidation of p-cumic aldehyde | nih.govnih.gov |

| 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase | Pseudomonas putida | Involved in p-cymene degradation | qmul.ac.ukenzyme-database.org |

Enzyme Inhibition and Bioactivity Screening in Research Models

This compound has demonstrated notable bioactivity, particularly as an enzyme inhibitor and an antifungal agent. It has been identified as a reversible and uncompetitive inhibitor of mushroom tyrosinase. chemsrc.comtargetmol.comabmole.commedchemexpress.comalfa-chemistry.combocsci.commedchemexpress.comtargetmol.com This inhibitory action is of interest in various research contexts.

The compound also exhibits significant antifungal properties. chemsrc.comtargetmol.comabmole.commedchemexpress.commolnova.comalfa-chemistry.combocsci.com For instance, it has shown activity against Cladosporium cladosporioides. medchemexpress.com At a concentration of 200 μg/mL, this compound completely inhibited the growth of several plant pathogens, including Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis. medchemexpress.com These findings suggest its potential as a botanical fungicide. medchemexpress.com

Table 3: Bioactivity of this compound

| Activity | Target/Organism | Type of Inhibition | Reference(s) |

| Enzyme Inhibition | Mushroom Tyrosinase | Reversible, Uncompetitive | chemsrc.comtargetmol.comabmole.commedchemexpress.comalfa-chemistry.combocsci.commedchemexpress.comtargetmol.com |

| Antifungal | Cladosporium cladosporioides | - | medchemexpress.com |

| Antifungal | Phytophthora capsici | Growth Inhibition | medchemexpress.com |

| Antifungal | Sclerotinia sclerotiorum | Growth Inhibition | medchemexpress.com |

| Antifungal | Rhizoctonia cerealis | Growth Inhibition | medchemexpress.com |

Mushroom Tyrosinase Inhibition

This compound, also known as cumic acid, has been identified as a reversible and uncompetitive inhibitor of mushroom tyrosinase. medchemexpress.comtargetmol.comabmole.com This aromatic monoterpenoid, which can be isolated from the stem bark of Bridelia retusa, demonstrates a clear inhibitory effect on this key enzyme involved in melanin biosynthesis. medchemexpress.comalfa-chemistry.commolnova.com The uncompetitive nature of the inhibition suggests that this compound binds to the enzyme-substrate complex, rather than to the free enzyme. medchemexpress.com

Antifungal Activities in In Vitro Studies

Research has demonstrated the antifungal properties of this compound against a variety of plant pathogens. medchemexpress.comresearchgate.net It has shown complete growth inhibition of Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis at a concentration of 200 μg/mL. medchemexpress.com Additionally, it exhibits antifungal activity against Cladosporium cladosporioides. medchemexpress.com Cuminic acid, a synonym for this compound, is recognized as a primary active component in cumin seed essential oil, contributing to its fungicidal effects. researchgate.net Studies on derivatives of cuminic acid have also shown moderate to good antifungal activity against Botryosphaeria dothidea and Valsa mali. researchgate.net

Role as a Negative Control in Bioactivity Assays (e.g., COX-1 Inhibition)

In the realm of bioactivity screening, this compound has been utilized as a negative control to validate the specificity of potential inhibitors. For instance, in a study employing a machine-learning approach to identify novel protein binders, this compound was specifically chosen as a negative control for cyclooxygenase-1 (COX-1) inhibition. bocsci.com Despite having a high similarity score based on certain metrics, the compound did not inhibit COX-1, thereby demonstrating the predictive accuracy of the model in distinguishing true inhibitors from structurally similar but inactive compounds. bocsci.comresearchgate.net

Exploration of Pharmacological Potentials as Synthetic Intermediates

The chemical structure of this compound makes it a valuable intermediate in the synthesis of potentially pharmacologically active molecules. solubilityofthings.comguidechem.com It serves as a precursor in the development of new pharmaceuticals. guidechem.comlookchem.com For example, it is used in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a compound with potential therapeutic applications. lookchem.com Its versatility as a building block in organic chemistry allows for the creation of a diverse range of compounds that are then investigated for their biological activities. solubilityofthings.comguidechem.com

Mammalian Metabolism and Conjugation Studies (Excluding Toxicity)

Formation of Coenzyme A Conjugates

In mammalian systems, particularly in rat models, this compound is known to form conjugates with coenzyme A (CoA). iaeg.comresearchgate.net This metabolic process is a key area of investigation, especially in understanding species-specific metabolic pathways. researchgate.netmdpi.com Studies using rat hepatocytes have shown that this compound is conjugated to CoA, forming p-iPBA-CoA, which can accumulate to stable levels. researchgate.netmdpi.com This accumulation of CoA conjugates is a significant metabolic feature. researchgate.net The formation of these conjugates is hypothesized to play a role in lipid metabolism by potentially depleting the pool of free CoA. iaeg.com

Glucuronide, Glycine, Taurine, Carnitine, and Glutamic Acid Conjugation Pathways

The metabolism of aromatic acids like this compound involves various conjugation pathways to facilitate their excretion. While the formation of CoA conjugates is a primary step, further conjugation with other molecules is anticipated. The formation of glucuronide conjugates is a feasible pathway for arenecarboxylic acids. researchgate.net Glycine conjugation is a well-established and important metabolic route for the detoxification of aromatic acids, leading to the formation of N-acylglycines. researchgate.netresearchgate.net Although direct evidence for taurine, carnitine, and glutamic acid conjugation with this compound is not explicitly detailed in the provided context, the metabolism of similar aromatic acids often involves these pathways to enhance water solubility and promote elimination from the body. DL-Glutamic acid itself is noted as a fundamental metabolite. medchemexpress.com

Table of Research Findings for this compound

| Area of Research | Key Finding | Model/System Used |

|---|---|---|

| Enzyme Inhibition | Reversible and uncompetitive inhibitor of mushroom tyrosinase. medchemexpress.comtargetmol.comabmole.com | Mushroom Tyrosinase Assay |

| Antifungal Activity | Complete inhibition of P. capsici, S. sclerotiorum, R. cerealis at 200 μg/mL. medchemexpress.com | In Vitro Fungal Cultures |

| Bioactivity Screening | Used as a negative control; did not inhibit COX-1. bocsci.comresearchgate.net | Machine-Learning Model & Bioassay |

| Synthetic Chemistry | Intermediate in the synthesis of potential pharmaceuticals. guidechem.comlookchem.com | Organic Synthesis |

| Mammalian Metabolism | Forms stable Coenzyme A conjugates (p-iPBA-CoA) in rat hepatocytes. iaeg.comresearchgate.netmdpi.com | Rat Hepatocytes |

| Metabolic Pathways | Undergoes glycine and likely glucuronide conjugation. researchgate.netresearchgate.net | Mammalian Systems |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cumic acid |

| p-iPBA-CoA |

| 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

| DL-Glutamic acid |

Species-Specific Metabolic Differences in In Vitro Models

In vitro studies utilizing liver microsomes and hepatocytes from various species have revealed significant differences in the metabolic pathways and the ultimate fate of this compound and its precursors. These species-specific variations are crucial for understanding the extrapolation of toxicological data from animal models to humans.

Research comparing the metabolism of compounds that form this compound (4-iPBA) has been conducted using in vitro models from rats, rabbits, and humans. europa.eu One of the most notable differences observed is in the formation and subsequent conjugation of 4-iPBA.

Studies on cyclamen aldehyde, a known precursor to 4-iPBA, have demonstrated these species-dependent metabolic pathways. In experiments with suspended hepatocytes, 4-iPBA was detected in rat hepatocytes. researchgate.netnih.gov In contrast, when human hepatocytes were used, the metabolism of the parent compound led to a lower and more sustained formation of the corresponding acid and a significantly lower formation of 4-iPBA. iaeg.com

A critical species-specific metabolic step is the formation of a Coenzyme A (CoA) conjugate. In plated rat hepatocytes, 4-iPBA is conjugated to Coenzyme A, forming p-isopropyl-benzoyl-CoA (p-iPBA-CoA), which accumulates to stable levels over a 22-hour period. researchgate.netnih.gov This accumulation of p-alkyl-benzoyl-CoA conjugates in plated rat hepatocytes is a consistent finding for several para-substituted benzoic acids. oup.comoup.com Conversely, this accumulation of p-iPBA-CoA does not occur in plated rabbit and human hepatocytes. researchgate.netnih.gov This particular metabolic pathway in rats has been linked to specific toxicological outcomes observed in that species. researchgate.netnih.gov

The table below summarizes the key metabolic findings in different in vitro models.

| Species | In Vitro Model | Key Metabolic Findings for 4-iPBA and its Precursors | Reference |

| Rat | Suspended Hepatocytes | Formation of this compound (p-iPBA) from precursors is detected. | researchgate.netnih.gov |

| Plated Hepatocytes | This compound is conjugated to Coenzyme A, leading to the accumulation of p-isopropyl-benzoyl-CoA (p-iPBA-CoA). | researchgate.netnih.govoup.com | |

| Rabbit | Plated Hepatocytes | Accumulation of p-iPBA-CoA is not observed. | researchgate.netnih.gov |

| Human | Suspended Hepatocytes | Lower formation of 4-iPBA from precursors compared to rats. | iaeg.com |

| Plated Hepatocytes | Accumulation of p-iPBA-CoA is not observed. | researchgate.netnih.gov |

Further research involving liver microsomes from other species, such as the possum and koala, has shown the capability to oxidize cuminyl alcohol to cumic acid (this compound), indicating that the metabolic potential for forming 4-iPBA exists across a range of species, although the subsequent metabolic steps may differ. researchgate.net

Applications in Advanced Materials Science and Engineering

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes or clusters connected by organic ligands. The modular nature of MOFs allows for their properties, such as pore size, surface area, and chemical functionality, to be systematically tuned by carefully selecting the metal and organic ligand components. hkbu.edu.hk 4-Isopropylbenzoic acid serves as a monofunctional ligand, and its derivatives can be used to construct complex, porous architectures.

The design of MOFs using this compound as a ligand is influenced by several key factors:

Coordination Chemistry : The carboxylate group (-COOH) of the acid deprotonates to form a carboxylate anion (-COO⁻), which then coordinates to the metal centers, forming the framework structure.

Steric and Electronic Profile : The isopropyl group introduces significant steric bulk. vulcanchem.com This can influence the resulting topology of the MOF by controlling the packing of the ligands around the metal centers, potentially leading to larger pores or specific framework geometries. Electronically, the isopropyl group is weakly electron-donating, which can subtly affect the electronic properties of the framework. vulcanchem.com

Modulation and Defect Engineering : Benzoic acid and its derivatives are often used as "modulators" in MOF synthesis, particularly for highly stable zirconium-based MOFs like UiO-66. unito.it Modulators compete with the primary linker during synthesis, which can lead to the controlled introduction of "missing linker" or "missing cluster" defects. These defects can enhance the porosity and catalytic activity of the MOF. unito.it The size and binding affinity of the modulator are key factors in controlling the level of defects. The use of this compound as a modulator could introduce hydrophobicity into the defect sites, altering the MOF's affinity for certain guest molecules.

The synthesis of MOFs using carboxylic acid ligands like this compound typically involves solvothermal methods. In a typical procedure, a metal salt (e.g., Zirconium(IV) chloride) and the carboxylic acid ligand are dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) and heated in a sealed vessel. protocols.iomdpi.com This process facilitates the self-assembly of the metal nodes and organic ligands into a crystalline framework. nih.gov

Table 1: Research Findings on Ligand Design for MOFs using Benzoic Acid Derivatives

| Feature | Influence on MOF Properties | Research Insight | Citation |

|---|---|---|---|

| Ligand Functional Group | Introduces specific chemical properties and tunes the pore environment. | The hydrophobic isopropyl group can improve compatibility with polyolefins if the MOF is used as a polymer additive. | vulcanchem.com |

| Defect Engineering | Using benzoic acid as a modulator creates missing cluster defects in UiO-66, enhancing surface area and hydrophobicity. | The pKa, size, and structural similarity of the modulator to the primary linker are controlling factors in its modulating ability. | unito.itnih.gov |

| Synthesis Method | High-concentration solvothermal methods can produce gram-scale quantities of MOFs with properties comparable to traditional dilute methods. | Archetypal Zr-MOFs like UiO-66 can be synthesized at concentrations up to 1.0 M in DMF, minimizing solvent waste. | nih.gov |

| Framework Dimensionality | Ligand geometry dictates the final structure. | 4-Ethylbenzoic acid, a similar ligand, has been used in the synthesis of 2D and 3D MOFs. | |

Design and Synthesis of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are another class of crystalline porous materials self-assembled entirely from organic or metal-organic building units held together by hydrogen bonds. nih.govrsc.org Unlike the strong coordination bonds in MOFs, the weaker, more directional, and reversible nature of hydrogen bonds gives HOFs unique properties such as high crystallinity, solution processability, and potential for self-healing. rsc.org

Carboxylic acids are one of the most widely used functional groups for constructing HOFs. mdpi.com The carboxylic acid group is an excellent hydrogen bond donor and acceptor, readily forming a highly stable and predictable supramolecular synthon known as the carboxylic acid dimer (a cyclic R₂²(8) motif). This robust interaction provides the strength and directionality required to build stable, porous frameworks from individual molecules of this compound or its derivatives. mdpi.com

The design and synthesis of HOFs based on this compound would be guided by the following principles:

Supramolecular Synthon Approach : The primary interaction driving the self-assembly is the O-H···O hydrogen bond between the carboxylic acid groups of two molecules. mdpi.com

Controllable Synthesis : The formation of HOFs is a delicate self-assembly process. The final structure can be significantly influenced by synthesis conditions such as the choice of solvent, temperature, and concentration. nih.gov Slow solvent evaporation is a common method used to grow high-quality single crystals of HOFs.

For instance, research on HOF-20, constructed from a tetratopic carboxylic acid, demonstrates that each linker connects to four others through pairs of intermolecular carboxylic acid dimer hydrogen bonds, creating a robust 3D framework with a high surface area. nih.gov This highlights the power of the carboxylic acid group in directing the formation of porous architectures. The transformation of certain MOFs into HOFs can also be achieved, often initiated by the protonation of the carboxylate linkers, which then form hydrogen bonds to create the new framework. nih.gov

Table 2: Research Findings on the Design and Synthesis of HOFs

| Design Principle | Description | Research Insight | Citation |

|---|---|---|---|

| Primary Interaction | Relies on strong, directional hydrogen bonds. | The carboxylate group readily forms O-H···O hydrogen bonds, making carboxylic acids ideal synthons for building porous HOF structures. | mdpi.com |

| Structural Stability | Enhanced by multiple intermolecular forces. | In addition to hydrogen bonds, π-π and S···S interactions can help stabilize the framework and maintain structural integrity after the dissociation of coordination bonds in MOF-to-HOF transformations. | nih.govdoi.org |

| Synthesis Control | The self-assembly is sensitive to reaction conditions. | A slight modification of ligands, change of solvents, or reaction temperature may significantly alter the self-assembled products due to the weak nature of hydrogen bonds. | nih.gov |

| Functionality | Frameworks can be designed for specific applications like sensing or proton conduction. | A HOF constructed from an aromatic-rich tetratopic carboxylic acid was shown to be highly effective for the fluorescent sensing of aniline. | nih.gov |

Environmental Fate and Green Chemistry Impact

Biodegradation and Persistence in Environmental Systems

4-Isopropylbenzoic acid is recognized for its susceptibility to biodegradation. d-nb.info Studies have demonstrated that it can be significantly biodegraded, with one study reporting a biodegradation rate of ≥89%. d-nb.info Another study highlighted that the α-pinene-degrading bacterium, Pseudomonas veronii ZW, is capable of completely mineralizing α-pinene to carbon dioxide and water, with this compound being a key intermediate metabolite in this process. researchgate.netresearchgate.net This indicates that microorganisms in the environment possess the metabolic pathways to break down this compound. researchgate.netresearchgate.net

Further research has identified specific genes and microbial strains involved in the degradation of this compound. For instance, a mutant strain, P. veronii ZW-A, was found to have its metabolic pathway for α-pinene blocked at the step of this compound, leading to its accumulation. researchgate.net This was attributed to a disruption in a gene designated as orfA. researchgate.net Additionally, combined metagenomic and metabolomic analyses of petroleum-contaminated soil have shown a strong positive correlation between this compound and the etbAa gene, which is involved in its degradation. nih.gov

The biodegradation of this compound can be influenced by various environmental factors. For example, the presence of sophorolipids-modified biochar has been shown to enhance the bioremediation of petroleum hydrocarbons, with a noted increase in the abundance of petroleum-degrading bacteria like Actinobacteria and Proteobacteria, and a facilitation of the metabolic process of compounds including this compound. nih.gov

While the compound is biodegradable, its persistence can be influenced by the specific environmental conditions and microbial populations present. The degradation process involves the breakdown of the aromatic ring and the isopropyl group. researchgate.netnih.gov

Table 1: Biodegradation Data for this compound

| Parameter | Result | Source |

|---|---|---|

| Biodegradation Rate | ≥89% | d-nb.info |

| Degrading Bacterium | Pseudomonas veronii ZW | researchgate.netresearchgate.net |

| Intermediate in α-pinene mineralization | Yes | researchgate.netresearchgate.net |

Environmental Mobility in Aqueous Systems

The environmental mobility of this compound is largely governed by its water solubility. fishersci.comthermofisher.com It is described as being sparingly soluble or poorly soluble in water, which is attributed to its hydrophobic isopropyl group. solubilityofthings.comchemicalbook.comsigmaaldrich.com However, it is also stated that the product is water-soluble and may spread in water systems. thermofisher.com This suggests that while its solubility is limited, it is sufficient to allow for mobility within aqueous environments.

The solubility of this compound can be influenced by the pH of the aqueous system. solubilityofthings.com In basic conditions, deprotonation can occur, leading to the formation of its more soluble anionic form. solubilityofthings.com This increased solubility under alkaline conditions can enhance its mobility in water.

Due to its water solubility, it is considered likely to be mobile in the environment. fishersci.com This mobility means that if released into the environment, it has the potential to be transported through water systems. Therefore, it is advised not to empty the compound into drains and to avoid its release into the environment. fishersci.comchemos.de

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

|---|---|---|

| Water | Sparingly soluble / Poorly soluble | solubilityofthings.comchemicalbook.comsigmaaldrich.com |

| Alcohol (Ethanol) | Soluble | solubilityofthings.comchemicalbook.comsigmaaldrich.com |

| Diethyl ether | Soluble | sigmaaldrich.com |

| Sulfuric acid | Soluble | sigmaaldrich.com |

| Acetone | Good solubility | solubilityofthings.com |

Eco-Friendly Synthesis Methodologies and Sustainability

Significant efforts have been made to develop greener and more sustainable methods for the synthesis of this compound, moving away from traditional oxidation methods that may use harsh reagents.

One eco-friendly approach involves the photo-induced oxidation of aromatic alcohols using molecular oxygen (O2) as the sole oxidant under external catalyst-, additive-, and base-free conditions. mdpi.com This method has been successfully used to synthesize this compound from 4-isopropylbenzyl alcohol with a high yield of 90%. mdpi.com Another green method utilizes air as the oxidant for the oxidation of aldehydes to carboxylic acids. amazonaws.com

The use of ultrasonic radiation has also been explored as a green chemistry procedure. google.com The synthesis of this compound from 4-isopropylbenzyl alcohol in diethylene glycol dimethyl ether has been achieved with a 98% yield in just 30 minutes under ultrasonic irradiation. google.comchemicalbook.com This method offers a rapid and efficient synthesis with high atom economy.

Biosynthesis represents another sustainable route. Research has focused on utilizing microorganisms to produce this compound from renewable feedstocks like α-pinene. researchgate.netresearchgate.net By using a mutant strain of Pseudomonas veronii, it is possible to accumulate this compound as a product from the microbial metabolism of α-pinene. researchgate.net Optimization of the culture medium has been shown to increase the accumulation rate of the acid. researchgate.net

These eco-friendly methodologies contribute to the sustainability of this compound production by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

Table 3: Comparison of Synthesis Methods for this compound

| Method | Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Photo-oxidation | 4-Isopropylbenzyl alcohol | O2, light | 90% | mdpi.com |

| Ultrasonic-assisted oxidation | 4-Isopropylbenzyl alcohol | Diethylene glycol dimethyl ether, 40KHz/30W/70 ℃ ultrasound | 98% | google.comchemicalbook.com |

| Biosynthesis | α-pinene | Pseudomonas veronii ZW-A (mutant strain) | Accumulation | researchgate.net |

| Traditional Oxidation | p-Cymene | Alkaline or acidic conditions | Not specified | chemicalbook.com |

Analytical Method Development and Validation for Research and Quality Control

Development of Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of 4-isopropylbenzoic acid.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a common and effective method for analyzing this compound. sielc.com A simple RP-HPLC method can be employed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

A study on the electrocatalytic hydrogenation of benzoic acids utilized HPLC with a chiral column (OD-H 250-4.6) and a UV detector to analyze the reaction products, which included this compound derivatives. rsc.org The mobile phase in this case was a mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) under isothermal conditions. rsc.org

The following table summarizes typical HPLC conditions for the analysis of this compound and related compounds:

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Chiral OD-H |

| Mobile Phase | Acetonitrile, Water, Phosphoric/Formic Acid | n-Hexane, IPA, TFA |

| Detection | UV | UV |

| Application | Quantification and Impurity Profiling sielc.com | Analysis of Hydrogenation Products rsc.org |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of this compound. GC analyses are often performed using a capillary column, such as an HP-1, with helium as the carrier gas. rsc.org This method is particularly useful for determining the purity of the compound.

The table below outlines typical GC parameters for this compound analysis:

| Parameter | Condition |

| Column | HP-1 Capillary Column |

| Carrier Gas | Helium |

| Application | Purity Determination rsc.org |

Application as Reference Standards in Research

This compound serves as a crucial reference standard in various research applications. medchemexpress.com Its well-defined physical and chemical properties make it a reliable benchmark for the identification and quantification of related compounds. As a certified reference material, it aids laboratories in maintaining compliance with regulatory standards by providing a dependable point of comparison for analytical procedures.

In synthetic chemistry, this compound was used in the synthesis of new triorganotin carboxylates. chemicalbook.com The resulting products were thoroughly characterized using spectroscopic and thermal techniques. chemicalbook.com

Quality Control (QC) Applications in Research Material Production

In the production of research materials, quality control is paramount. This compound is utilized as a QC standard to ensure the identity and purity of synthesized compounds. For instance, a purity of ≥98.0% as determined by HPLC is a common specification for commercially available this compound. thermofisher.comthermofisher.com

Suppliers of this compound for research purposes often provide a Certificate of Analysis (CoA) that details the purity and other quality control parameters. This documentation is essential for ensuring the reliability and reproducibility of research findings.

The following table shows typical quality control specifications for this compound: